molecular formula C23H19Cl2N3O3S2 B12143554 N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12143554
M. Wt: 520.5 g/mol
InChI Key: QTTKFSSFLUJVEN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothienopyrimidine derivative characterized by:

  • A 2,5-dichlorophenyl acetamide moiety, providing electron-withdrawing and lipophilic properties.
  • A hexahydrobenzothieno[2,3-d]pyrimidinone core, contributing to conformational rigidity and planar aromaticity.

Properties

Molecular Formula

C23H19Cl2N3O3S2

Molecular Weight

520.5 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19Cl2N3O3S2/c24-13-7-8-16(25)17(10-13)26-19(29)12-32-23-27-21-20(15-5-1-2-6-18(15)33-21)22(30)28(23)11-14-4-3-9-31-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,26,29)

InChI Key

QTTKFSSFLUJVEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

  • Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Furan Ring: The furan ring is introduced through a series of reactions, including alkylation and cyclization.
  • Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via nucleophilic substitution reactions.
  • Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
  • Substitution: The dichlorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry::
  • Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
  • Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology::
  • Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme functions and developing new drugs.
  • Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Medicine::
  • Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Therapeutic Applications: It may have potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry::
  • Chemical Manufacturing: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in chemical manufacturing processes.
  • Pharmaceuticals: It can be used in the production of pharmaceutical compounds, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

Table 1: Substituent Comparison
Compound Name R1 (Aryl Group on Acetamide) R2 (Substituent on Pyrimidine) Core Structure
Target Compound 2,5-dichlorophenyl Furan-2-ylmethyl Hexahydrobenzothienopyrimidinone
N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 2,5-dimethylphenyl 4-ethoxyphenyl Hexahydrobenzothienopyrimidinone
N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 4-chloro-2-methylphenyl 4-chlorophenyl Hexahydrobenzothienopyrimidinone
2-{[3-(4-chlorophenyl)-4-oxo-cyclopenta-thienopyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 2,5-dimethylphenyl 4-chlorophenyl Cyclopenta-thienopyrimidinone
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 2,3-dimethylphenyl 4-methoxyphenyl Hexahydrobenzothienopyrimidinone

Key Structural and Functional Differences

Aryl Group on Acetamide (R1): 2,5-Dichlorophenyl (Target): High lipophilicity and electron-withdrawing effects due to two chlorine atoms. This may enhance membrane permeability and metabolic stability compared to 2,5-dimethylphenyl () or 2,3-dimethylphenyl (), where methyl groups increase hydrophobicity but lack electronegativity .

Pyrimidine Substituent (R2):

  • Furan-2-ylmethyl (Target): The furan oxygen can act as a hydrogen bond acceptor, distinguishing it from analogs with 4-ethoxyphenyl (), 4-chlorophenyl (), or 4-methoxyphenyl (). These substituents vary in electronic effects:
  • 4-Ethoxyphenyl (): Electron-donating ethoxy group may enhance π-π stacking but reduce polarity.
  • 4-Methoxyphenyl (): Methoxy group balances electron donation and moderate polarity .

Core Modifications: The cyclopenta-thienopyrimidinone core () introduces a five-membered ring, reducing conformational flexibility compared to the hexahydrobenzothienopyrimidinone core of the target compound. This may impact binding to rigid enzymatic pockets .

Physicochemical and Pharmacokinetic Implications

Table 2: Calculated Properties
Property Target Compound
Molecular Weight (g/mol) ~550* ~540 ~560 ~505
Predicted LogP (Lipophilicity) High (~4.5) Moderate (~3.8) High (~4.7) Moderate (~3.2)
Hydrogen Bond Acceptors 5 4 4 5
Hydrogen Bond Donors 1 1 1 1

*Estimated based on structural analogs.

Crystallographic and Hydrogen-Bonding Patterns

  • Structural studies using SHELX software () suggest that analogs with methoxy or ethoxy groups (e.g., ) may form stronger hydrogen bonds via oxygen atoms, whereas chloro-substituted derivatives (e.g., ) rely more on halogen bonding .
  • The target’s furan substituent could participate in unique C–H···O interactions, as observed in hydrogen-bonding analyses of heterocycles () .

Biological Activity

N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with various biological targets due to the presence of multiple functional groups. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H21Cl2N3O4S\text{C}_{19}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}_4\text{S}

Key properties include:

  • Molecular Weight : 430.3 g/mol
  • CAS Number : 898490-79-4

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance:

  • Gram-Negative Bacteria : Compounds within the same class have been tested for activity against Pseudomonas aeruginosa and Escherichia coli, showing varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/ml depending on structural modifications .
  • Mechanism of Action : The mechanism often involves inhibition of bacterial cell division proteins such as MreB. Inhibitors targeting MreB have shown to disrupt the cytoskeletal integrity of bacteria leading to cell lysis and death .

Anticancer Activity

The anticancer potential of related compounds has been explored in various studies:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Notably, compounds with similar structures demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
  • Molecular Docking Studies : Docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression. For example, a related compound showed a docking score of -7.299 kcal/mol against a specific protein target, indicating strong binding affinity which correlates with potential anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds were assessed through in vitro assays:

  • Comparative Analysis : The compound's anti-inflammatory effects were compared to diclofenac sodium (a standard anti-inflammatory drug), showing comparable IC50 values around 50 µg/mL in certain assays .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/ml)Reference
AntimicrobialE. coli16 - 128
AnticancerMCF-710 - 30
Anti-inflammatoryHuman Cells~50

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